molecular formula C10H10ClN3S B2379307 5-chloro-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]aniline CAS No. 133303-68-1

5-chloro-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]aniline

Cat. No. B2379307
CAS RN: 133303-68-1
M. Wt: 239.72
InChI Key: WTYXISQJDIFDBJ-UHFFFAOYSA-N
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Description

“5-chloro-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]aniline” is a chemical compound that contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a chloro group and a sulfanyl group attached to an aniline .


Synthesis Analysis

The synthesis of imidazole derivatives, such as “this compound”, can be achieved through various methods. One such method involves the Mannich base technique using a Cu (II) catalyst . Another method involves the cyclization of amido-nitriles .


Molecular Structure Analysis

The molecular structure of “this compound” includes an imidazole ring, which is a five-membered ring containing two nitrogen atoms . The compound also contains a chloro group and a sulfanyl group attached to an aniline .


Chemical Reactions Analysis

Imidazole derivatives, such as “this compound”, can participate in various chemical reactions. For instance, they can be synthesized through the Mannich base technique using a Cu (II) catalyst . They can also undergo cyclization of amido-nitriles .

Scientific Research Applications

Antifungal and Antibacterial Activities

5-Chloro-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]aniline and related compounds have been synthesized and evaluated for their antimicrobial activities. A study by (Ovonramwen et al., 2021) focused on synthesizing similar sulphonamides and testing them against various fungi and bacteria, including Candida albicans. The compounds demonstrated moderate antifungal activity but no significant antibacterial properties.

Antitumor Potential

Several derivatives of this compound have been studied for their potential antitumor effects. One such derivative, explored in the context of synthesizing intermediates for antitumor agents like nilotinib, was synthesized from 3,5-dinitro-1-trifluoromethylbenzene (Yang Shijing, 2013). Another study by (Łukasz Tomorowicz et al., 2020) synthesized a series of novel compounds related to this compound, which showed significant cytotoxic activity against various cancer cell lines.

Antiprotozoal Activity

Compounds structurally related to this compound have been assessed for antiprotozoal activity. A study by (Pérez‐Villanueva et al., 2013) synthesized a series of benzimidazole derivatives and tested them against protozoa such as Trichomonas vaginalis and Giardia intestinalis. These compounds exhibited strong antiprotozoal activity, with some performing even better than standard treatments.

Chemical Synthesis and Molecular Interactions

The compound and its derivatives have been utilized in various chemical synthesis processes. Studies like (V. Chornous et al., 2017) and (A. Kumar K. et al., 2018) focus on the synthesis of imidazole derivatives and their interactions with various molecules, highlighting their importance in organic chemistry and pharmaceutical synthesis.

Corrosion Inhibition

A study by (P. Ammal et al., 2018) explored the use of 1H-benzimidazole derivatives as corrosion inhibitors for mild steel in sulphuric acid. This indicates potential applications of this compound derivatives in industrial contexts.

properties

IUPAC Name

5-chloro-2-(1-methylimidazol-2-yl)sulfanylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3S/c1-14-5-4-13-10(14)15-9-3-2-7(11)6-8(9)12/h2-6H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTYXISQJDIFDBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1SC2=C(C=C(C=C2)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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